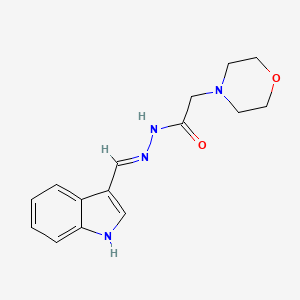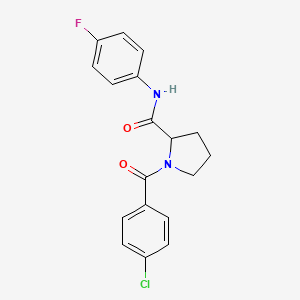![molecular formula C14H15NO3 B6078340 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione, also known as BAEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BAEF is a furanone derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in cells. 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have antibacterial activity against various strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has several advantages for use in lab experiments, including its high purity and stability. However, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione also has some limitations, including its relatively high cost and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione. One area of interest is the development of novel materials using 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a building block. Another area of interest is the further investigation of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione's anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutic agents. Additionally, research on the potential use of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione as a plant growth regulator could have important implications for agriculture.
Métodos De Síntesis
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been synthesized through a variety of methods, including the reaction of 2,5-dimethylfuran-3,4-dicarboxylic acid with benzylamine and formaldehyde, as well as the reaction of 3-amino-2,5-dimethylfuran-4,5-dicarboxylic acid with benzaldehyde. These methods have been optimized to produce high yields of 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione with high purity.
Aplicaciones Científicas De Investigación
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use as a plant growth regulator. In materials science, 3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione has been studied for its potential use in the synthesis of novel materials.
Propiedades
IUPAC Name |
4-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxy-2-methyl-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(12-13(16)10(2)18-14(12)17)15-8-11-6-4-3-5-7-11/h3-7,10,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHTOVJRHVZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C(=NCC2=CC=CC=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![2-methyl-4-{5-[(2-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B6078286.png)
![ethyl 4-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6078298.png)
![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)

![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6078356.png)
![1-(3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6078364.png)